2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group attached to a tetrahydrofuran ring with a carboxylic acid and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is subjected to a condensation reaction with a suitable dicarbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydrofuran ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid and ketone functionalities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-1H-indole: This compound has a similar methoxyphenyl group but differs in the core structure, which is an indole ring.
4-Methoxyphenyl-1H-imidazole: Another similar compound with a methoxyphenyl group attached to an imidazole ring.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares the methoxyphenyl group and has a similar functional group arrangement.
Uniqueness
2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring structure combined with the methoxyphenyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H12O5 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-8-4-2-7(3-5-8)11-9(12(14)15)6-10(13)17-11/h2-5,9,11H,6H2,1H3,(H,14,15) |
InChI Key |
FFHYXNPAYFXRCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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